molecular formula C10H7FO B1599743 1-Fluoronaphthalen-2-ol CAS No. 51417-63-1

1-Fluoronaphthalen-2-ol

Cat. No.: B1599743
CAS No.: 51417-63-1
M. Wt: 162.16 g/mol
InChI Key: UZUCMBNQFISSPB-UHFFFAOYSA-N
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Description

General Context of Fluorinated Aromatic Compounds in Contemporary Chemical Research

The introduction of fluorine into organic molecules dramatically influences their physical, chemical, and biological properties. numberanalytics.com This is due to fluorine's unique characteristics, such as its high electronegativity, small size comparable to hydrogen, and the strength of the carbon-fluorine (C-F) bond. tcichemicals.comnih.gov Consequently, organofluorine chemistry has become a cornerstone of modern chemical research, with applications spanning pharmaceuticals, agrochemicals, and materials science. numberanalytics.comwikipedia.orgspringernature.com The strategic placement of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. tandfonline.comthe-innovation.org An estimated 20% of all pharmaceuticals contain fluorine, including several top-selling drugs. wikipedia.org This has spurred the development of new synthetic methods for the precise introduction of fluorine into complex molecules. springernature.commdpi.com While incredibly useful, the stability of some fluorinated compounds also raises environmental concerns about their persistence. acs.org

Significance of Naphthalenol Scaffolds in Synthetic Chemistry and Medicinal Applications

The naphthalenol (hydroxynaphthalene) scaffold is a key structural motif in a multitude of biologically active compounds and is considered a privileged scaffold in medicinal chemistry. researchgate.netimrpress.com Naphthalene (B1677914) derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. ijpsjournal.comekb.egijpsjournal.com Several FDA-approved drugs, such as Propranolol and Naproxen, are based on the naphthalene framework. ekb.eg The versatility of the naphthalenol core allows for extensive functionalization, enabling chemists to modulate the biological and physical properties of the resulting derivatives. researchgate.netnih.gov This makes them attractive starting points for the synthesis of new therapeutic agents and functional materials. nih.govtandfonline.com

Rationale for Continued Investigation into the Synthetic, Spectroscopic, and Biological Aspects of 1-Fluoronaphthalen-2-ol

The unique combination of the proven naphthalenol scaffold and the powerful effects of fluorine substitution provides a strong rationale for the continued study of this compound. A deeper understanding of its synthetic accessibility, detailed spectroscopic properties, and potential biological activities is crucial. Investigating its reactivity will likely uncover new synthetic pathways to novel compounds. Elucidating its precise three-dimensional structure and electronic properties will provide fundamental data for computational modeling and drug design. Furthermore, exploring its interactions with biological targets could reveal new therapeutic leads. Given the track record of both fluorinated compounds and naphthalene derivatives in medicine and materials science, a thorough investigation into this compound is a logical and promising direction for future research. rsc.orgabebooks.com

Properties of this compound

PropertyValue
CAS Number 51417-63-1
Molecular Formula C₁₀H₇FO
Molecular Weight 162.16 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUCMBNQFISSPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40454942
Record name 1-fluoronaphthalen-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51417-63-1
Record name 1-fluoronaphthalen-2-ol
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URL https://comptox.epa.gov/dashboard/DTXSID40454942
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Record name 1-fluoronaphthalen-2-ol
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Advanced Synthetic Methodologies for 1 Fluoronaphthalen 2 Ol and Its Analogues

Regioselective Synthesis of Fluorinated Naphthols

The precise placement of a fluorine atom on the naphthalene (B1677914) ring is crucial for tailoring the properties of the target molecule. Several synthetic strategies have been developed to achieve this regioselectivity.

Diazotization-Based Fluorination Approaches for Naphthalene Derivatives

A classic and reliable method for the introduction of fluorine onto an aromatic ring is the Balz-Schiemann reaction. wikipedia.orgchem-soc.si This reaction involves the diazotization of a primary aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium salt in the presence of a fluoride (B91410) source, typically from a tetrafluoroborate or hexafluorophosphate anion. wikipedia.org

For the synthesis of 1-fluoronaphthalen-2-ol, the precursor would be 1-amino-2-naphthol. The process begins with the reaction of the aminonaphthol with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the corresponding diazonium salt. This intermediate is then treated with an acid such as fluoroboric acid (HBF4) to yield the diazonium tetrafluoroborate salt. mit.edu Subsequent heating of this salt induces the elimination of nitrogen gas and boron trifluoride, resulting in the formation of the desired this compound. The thermal stability of the diazonium salt is a critical factor and is influenced by the substituents on the aromatic ring. conscientiabeam.com

The general scheme for the Balz-Schiemann reaction is as follows: Ar-NH₂ + HNO₂ + HBF₄ → [Ar-N₂]⁺[BF₄]⁻ + 2H₂O [Ar-N₂]⁺[BF₄]⁻ → Ar-F + N₂ + BF₃

Representative Yields for the Balz-Schiemann Reaction of Aromatic Amines
Starting Aromatic AmineProductYield (%)
p-Toluidine4-Fluorotoluene~89
AnilineFluorobenzeneVariable
2,5-Dimethoxyaniline1,4-Dimethoxy-2-fluorobenzeneVariable

Nucleophilic Aromatic Substitution (SNAr) Strategies for C-F Bond Formation Utilizing Phenolic Precursors

Nucleophilic aromatic substitution (SNAr) offers an alternative route to aryl fluorides, where a leaving group on the aromatic ring is displaced by a nucleophilic fluoride source. For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In the context of synthesizing this compound, a suitable precursor could be 1-chloro-2-naphthol or 1-nitro-2-naphthol. The presence of the nitro group at the 1-position would activate the ring for nucleophilic attack by a fluoride ion (e.g., from KF or CsF). The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, before the leaving group is expelled to restore aromaticity. libretexts.org The reactivity order for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is counterintuitive to their leaving group ability in SN1 and SN2 reactions but is due to the rate-determining step being the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. stackexchange.com

Factors Influencing SNAr Reactions for Aryl Fluoride Synthesis
FactorInfluence on Reaction RateExample
Electron-withdrawing groupIncreases rate (ortho/para positions)-NO₂, -CN, -C(O)R
Leaving groupF > Cl > Br > IDisplacement of Cl in 2,4-dinitrochlorobenzene
Fluoride sourceSolubility and reactivity are keyKF, CsF, TBAF
SolventPolar aprotic solvents are preferredDMSO, DMF

Direct Fluorination Techniques and Methodological Challenges in Naphthalene Systems

Direct fluorination involves the reaction of an electron-rich aromatic compound with an electrophilic fluorine source. For the synthesis of this compound, the starting material would be 2-naphthol (B1666908). Common electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®). researchgate.netnih.gov

A significant challenge in the direct fluorination of naphthalene systems is controlling the regioselectivity. The hydroxyl group of 2-naphthol is an activating ortho-, para-director, meaning that electrophilic attack is favored at the 1- and 3-positions. This can lead to a mixture of products. nih.gov Furthermore, the high reactivity of the naphthalene ring can result in over-fluorination, leading to the formation of difluorinated or polyfluorinated products. nih.gov The reaction conditions, including the choice of solvent and fluorinating agent, must be carefully optimized to achieve the desired mono-fluorinated product. Mechanochemical methods have also been explored, which can sometimes offer different reactivity and product distributions. nih.gov

Common Electrophilic Fluorinating Agents
ReagentAbbreviationCharacteristics
N-FluorobenzenesulfonimideNFSIMild, crystalline solid
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®User-friendly, stable solid

Transition Metal-Catalyzed Fluorination Routes for Aryl Fluorides

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the formation of C-F bonds. nih.gov Palladium-catalyzed cross-coupling reactions are particularly noteworthy. These methods often utilize aryl triflates or aryl halides as starting materials. For the synthesis of a fluorinated naphthol, one could envision starting with a brominated or triflated naphthol derivative.

The catalytic cycle typically involves the oxidative addition of the aryl precursor to a low-valent palladium complex, followed by a ligand exchange with a fluoride source, and finally, reductive elimination to form the aryl fluoride and regenerate the catalyst. repec.orgthieme-connect.de A significant challenge in this process is the reductive elimination step to form the C-F bond, which can be kinetically challenging. repec.orgthieme-connect.de The choice of ligands on the palladium catalyst is crucial for facilitating this step. Bulky, electron-rich phosphine (B1218219) ligands have been shown to be effective. repec.org

Synthesis of Derivatized this compound Structures

Once this compound is synthesized, it can be further functionalized to create a variety of analogues with different properties.

Functionalization of the Naphthalene Ring System via Electrophilic and Nucleophilic Pathways

The existing fluoro and hydroxyl groups on the this compound ring system direct further substitution reactions. The hydroxyl group is a strongly activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. In electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation, the incoming electrophile will be directed to the positions activated by the hydroxyl group and not strongly deactivated by the fluorine. The most likely position for electrophilic attack would be the 4-position. nih.gov

Nucleophilic substitution reactions on the this compound ring are also possible. For instance, the fluorine atom could potentially be displaced by a strong nucleophile, particularly if additional activating groups are present on the ring. The hydroxyl group can also be functionalized, for example, through etherification or esterification reactions.

Directing Effects of Substituents in Electrophilic Aromatic Substitution
SubstituentActivating/DeactivatingDirecting Effect
-OHStrongly ActivatingOrtho, Para
-FDeactivatingOrtho, Para

Chemical Modification and Derivatization of the Hydroxyl Group

The hydroxyl group of this compound serves as a versatile handle for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives. The primary routes for derivatization involve O-alkylation and O-acylation to form ethers and esters, respectively.

O-Alkylation (Etherification):

The Williamson ether synthesis is a classic and widely employed method for the preparation of ethers from alcohols or phenols. uwindsor.cabaranlab.org In the context of this compound, this reaction would involve the deprotonation of the hydroxyl group with a suitable base to form the corresponding naphthoxide ion, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

The choice of base and solvent is crucial for the success of the Williamson ether synthesis. Strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used to ensure complete deprotonation of the phenolic hydroxyl group. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile to facilitate the SN2 reaction. nih.gov

A representative reaction scheme is as follows:

Step 1: Deprotonation this compound is treated with a base (e.g., NaH) in an anhydrous solvent (e.g., THF or DMF) to generate the sodium 1-fluoronaphthalen-2-oxide.

Step 2: Nucleophilic Substitution An alkyl halide (e.g., methyl iodide, ethyl bromide) is added to the solution, and the naphthoxide ion displaces the halide via an SN2 mechanism to form the corresponding ether.

Reactant 1 Reactant 2 Base Solvent Product
This compoundMethyl IodideNaHTHF1-Fluoro-2-methoxynaphthalene
This compoundEthyl BromideK2CO3DMF1-Fluoro-2-ethoxynaphthalene
This compoundBenzyl BromideNaHDMF2-(Benzyloxy)-1-fluoronaphthalene

O-Acylation (Esterification):

The esterification of this compound can be achieved through several methods, with the Steglich esterification being a particularly mild and efficient option for substrates that may be sensitive to harsher conditions. researchgate.netnih.gov This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid, and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the acyl transfer. wikipedia.org

The general mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form a reactive acyl-pyridinium species, which is subsequently attacked by the hydroxyl group of this compound to yield the ester and dicyclohexylurea (DCU) as a byproduct. nih.gov

An illustrative reaction scheme is provided below:

A mixture of this compound, a carboxylic acid (e.g., acetic acid, benzoic acid), DCC, and a catalytic amount of DMAP is stirred in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.

Reactant 1 Reactant 2 Coupling Agent Catalyst Solvent Product
This compoundAcetic AcidDCCDMAPDCM(1-Fluoronaphthalen-2-yl) acetate
This compoundBenzoic AcidDICDMAPTHF(1-Fluoronaphthalen-2-yl) benzoate
This compoundPropionic AcidDCCDMAPDCM(1-Fluoronaphthalen-2-yl) propionate

Chemoenzymatic and Biocatalytic Approaches to Fluoronaphthalenol Synthesis

The application of enzymes in organic synthesis offers several advantages, including high selectivity (chemo-, regio-, and stereo-), mild reaction conditions, and a reduced environmental footprint. While the direct biocatalytic synthesis of this compound has not been explicitly reported, existing research on the enzymatic hydroxylation of naphthalene and related aromatic compounds provides a strong basis for the feasibility of such an approach.

Cytochrome P450 monooxygenases are a superfamily of heme-containing enzymes known for their ability to catalyze the oxidation of a wide variety of substrates, including aromatic hydrocarbons. These enzymes have been shown to hydroxylate naphthalene to produce both 1-naphthol (B170400) and 2-naphthol. It is plausible that engineered P450 enzymes could be developed to selectively hydroxylate 1-fluoronaphthalene (B124137) at the C-2 position. The fluorine atom's electronic properties could influence the regioselectivity of the hydroxylation, potentially favoring the desired isomer.

Research has demonstrated the use of whole-cell biotransformation systems for the hydroxylation of naphthalene. For instance, certain fungi and bacteria have been shown to metabolize naphthalene to various hydroxylated products. The application of these microbial systems to 1-fluoronaphthalene could provide a direct route to this compound. The success of this approach would depend on the substrate tolerance and regioselectivity of the hydroxylating enzymes within these microorganisms.

The development of a chemoenzymatic strategy could involve the chemical synthesis of 1-fluoronaphthalene, followed by a biocatalytic hydroxylation step. This approach would leverage the strengths of both traditional organic synthesis for the construction of the fluorinated backbone and biocatalysis for the selective introduction of the hydroxyl group.

Enzyme Class Potential Substrate Potential Product Key Considerations
Cytochrome P450 Monooxygenases1-FluoronaphthaleneThis compoundEnzyme engineering for regioselectivity and activity.
Fungal Hydroxylases1-FluoronaphthaleneThis compoundScreening of fungal strains for desired activity.
Bacterial Dioxygenases1-FluoronaphthaleneDihydrodiol precursor to this compoundFurther enzymatic or chemical steps may be required.

Advanced Spectroscopic and Structural Characterization of 1 Fluoronaphthalen 2 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 1-Fluoronaphthalen-2-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the atomic connectivity and electronic environment.

The chemical shift (δ) in NMR is highly sensitive to the electronic environment of a nucleus. The introduction of a fluorine atom and a hydroxyl group onto the naphthalene (B1677914) skeleton significantly influences the chemical shifts of the ring protons and carbons.

¹H NMR: The protons on the aromatic system of this compound are expected to resonate in the range of δ 7.0-8.5 ppm. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. The fluorine atom at the C1 position and the hydroxyl group at the C2 position exert distinct electronic effects, leading to a predictable dispersion of the proton signals. Protons ortho and para to the electron-donating hydroxyl group will be shielded (shifted upfield), while the fluorine's inductive electron-withdrawing effect will deshield nearby protons.

¹³C NMR: The chemical shifts in the ¹³C NMR spectrum are spread over a wider range, typically 110-160 ppm for aromatic carbons. nist.gov The carbon atom attached to the fluorine (C1) will exhibit a large resonance due to the direct C-F bond, typically shifted downfield and appearing as a doublet due to one-bond ¹J(C-F) coupling. nist.gov The carbon bearing the hydroxyl group (C2) is also significantly deshielded. The remaining carbon signals are assigned based on the combined electronic effects of the substituents.

¹⁹F NMR: As a nucleus with spin ½ and 100% natural abundance, ¹⁹F is highly amenable to NMR studies. wikipedia.org For aryl fluorides, the ¹⁹F chemical shifts typically appear in a range of +80 to +170 ppm relative to CFCl₃. ucsb.edu The precise chemical shift for this compound would be sensitive to the solvent and the electronic influence of the adjacent hydroxyl group. alfa-chemistry.comnih.gov

Table 1: Predicted NMR Chemical Shift Ranges for this compound

Nucleus Predicted Chemical Shift (ppm) Notes
¹H (Aromatic) 7.0 - 8.5 Shifts influenced by -F and -OH substitution patterns.
¹H (Hydroxyl) Variable (broad) Position is solvent and concentration dependent.
¹³C (Aromatic) 110 - 160 C1 and C2 will be significantly deshielded.

Spin-spin coupling provides through-bond connectivity information. In this compound, both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F, ¹³C-¹⁹F) couplings are critical for definitive structural assignment.

¹H-¹H Coupling: Protons on the naphthalene ring system exhibit characteristic coupling constants. Ortho-coupled protons (³JHH) typically show couplings of 6-8 Hz, meta-coupled protons (⁴JHH) show smaller couplings of 1-3 Hz, and para-couplings are often not resolved.

¹H-¹⁹F and ¹³C-¹⁹F Coupling: The fluorine atom couples to nearby protons and carbons, providing invaluable structural data. The magnitude of the coupling constant (J) is dependent on the number of intervening bonds. uoa.gr

¹J(C-F): One-bond carbon-fluorine coupling is typically very large, in the range of 240-320 Hz. alfa-chemistry.com

²J(C-F): Two-bond couplings are smaller, generally 15-30 Hz.

³J(H-F): Three-bond proton-fluorine coupling (ortho) is typically in the range of 7-10 Hz.

⁴J(H-F): Four-bond coupling (meta) is smaller, around 3-7 Hz.

⁵J(H-F): Five-bond coupling (para) is typically the smallest, from 0-3 Hz. nih.gov

Table 2: Expected Coupling Constants (J) in this compound

Coupling Type Number of Bonds Expected Range (Hz)
¹H-¹H (ortho) 3 6.0 - 8.0
¹H-¹H (meta) 4 1.0 - 3.0
¹³C-¹⁹F 1 240 - 320
¹³C-¹⁹F 2 15 - 30
¹H-¹⁹F (ortho) 3 7.0 - 10.0

For complex molecules, one-dimensional NMR spectra can be crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are used to resolve overlapping signals and establish definitive structural correlations.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the proton-proton coupling network, allowing for the straightforward identification of adjacent protons within the two aromatic rings of the naphthalene core.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbons, enabling the unambiguous assignment of protonated carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary (non-protonated) carbons by observing their correlations to nearby protons. It can also confirm long-range ¹H-¹⁹F and ¹³C-¹⁹F couplings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies nuclei that are close in space (< 5 Å), irrespective of their through-bond connectivity. nanalysis.comlibretexts.org For this compound, a NOESY experiment would be expected to show a cross-peak between the hydroxyl proton and the proton at the C3 position, confirming their spatial proximity. It would also show correlations between adjacent protons on the ring, such as between H3 and H4.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. The molecular formula of this compound is C₁₀H₇FO, giving it a molecular weight of 162.16 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) is formed, which then undergoes fragmentation. The fragmentation of this compound is predicted to follow pathways characteristic of both phenols and fluorinated aromatic compounds. libretexts.org Aromatic systems are relatively stable, often resulting in a prominent molecular ion peak. libretexts.org

Predicted Fragmentation Pathways:

Loss of CO: Phenols and naphthols commonly undergo fragmentation by losing a molecule of carbon monoxide (CO, 28 Da) after tautomerization, which would result in a fragment ion at m/z 134.

Loss of HF: Fluorinated aromatic compounds can lose a neutral molecule of hydrogen fluoride (B91410) (HF, 20 Da), leading to a fragment at m/z 142. whitman.edu

Loss of H atom: A peak at M-1 (m/z 161) can arise from the loss of a hydrogen atom.

Formation of Naphthyne radical cation: The loss of both CO and H from the naphthol ring could lead to the formation of a naphthyne radical cation.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Notes
162 [C₁₀H₇FO]⁺˙ Molecular Ion (M⁺˙)
142 [C₁₀H₆O]⁺˙ Loss of HF from the molecular ion
134 [C₉H₇F]⁺˙ Loss of CO from the molecular ion

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. triprinceton.org They are excellent for identifying functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation. Bonds with strong dipole moments, like O-H and C=O, produce strong IR absorption bands. mt.com For this compound, the key expected absorptions include a strong, broad band for the O-H stretch, a strong C-O stretching band, and a C-F stretching band. Aromatic C-H and C=C stretching vibrations will also be present.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. Bonds that are highly polarizable, such as C=C and other non-polar bonds, tend to produce strong Raman signals. mt.com Water is a very weak Raman scatterer, making it a useful technique for aqueous samples. nih.gov The aromatic ring vibrations of this compound are expected to be prominent in the Raman spectrum.

Table 4: Predicted Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Expected IR Intensity Expected Raman Intensity
O-H Stretch 3200 - 3600 Strong, Broad Weak
Aromatic C-H Stretch 3000 - 3100 Medium Strong
Aromatic C=C Stretch 1450 - 1600 Medium-Strong Strong
C-O Stretch 1200 - 1300 Strong Medium

Data is inferred from spectra of analogous compounds like 2-Naphthalenol. researchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Photophysical Characterization

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy provide insights into the electronic transitions and photophysical properties of a molecule. The naphthalene core is an excellent chromophore and fluorophore.

UV-Vis Absorption: Naphthalene exhibits characteristic absorption bands in the UV region arising from π→π* transitions. The presence of substituents like -OH and -F, which act as auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene. researchgate.net The electron-donating hydroxyl group, in particular, will likely increase the wavelength of maximum absorption (λₘₐₓ).

Fluorescence Spectroscopy: Naphthols are known to be highly fluorescent. Upon excitation with UV light, this compound is expected to exhibit fluorescence emission at a longer wavelength than its absorption. The fluorescence properties, including quantum yield and lifetime, are sensitive to the molecular environment, such as solvent polarity. nih.gov The fluorine substituent may slightly influence the emission properties, though the heavy-atom effect (which can decrease fluorescence) is minimal for fluorine compared to heavier halogens. The emission spectrum is often a mirror image of the lowest energy absorption band.

Table 5: Summary of Compounds Mentioned

Compound Name
This compound
1-Fluoronaphthalene (B124137)
Naphthalen-2-ol (2-Naphthol)
Naphthalene
Tetramethylsilane (TMS)

Reactivity and Mechanistic Investigations of 1 Fluoronaphthalen 2 Ol

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the C-F Bond

Nucleophilic aromatic substitution (SNAr) provides a valuable pathway for the modification of aromatic rings, particularly those bearing a fluorine atom. researchgate.net The strong electron-withdrawing inductive effect of fluorine activates the aromatic ring toward attack by nucleophiles. core.ac.ukmasterorganicchemistry.com In the context of SNAr reactions, the reactivity of halogens often follows the order F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile on the carbon bearing the halogen, a step that is accelerated by the high electronegativity of fluorine, which polarizes the C-F bond. youtube.comyoutube.com

The scope of nucleophilic aromatic substitution on fluoronaphthalenol substrates is broad, accommodating a variety of nucleophiles. However, the reaction's success is inherently tied to the electronic nature of the aromatic system. SNAr reactions are most efficient on electron-deficient aromatic rings, as this stabilizes the negatively charged intermediate formed during the reaction. nih.gov

Potential Nucleophiles and Limitations:

Nitrogen Nucleophiles: Amines and azides can be employed, though the reaction may require forcing conditions due to the partial deactivating effect of the hydroxyl group.

Oxygen Nucleophiles: Alkoxides and phenoxides can displace the fluoride (B91410), but the reaction with the substrate's own deprotonated hydroxyl group can lead to competitive side reactions or require specific protection strategies.

Sulfur Nucleophiles: Thiolates are effective nucleophiles in SNAr reactions and are expected to react with 1-fluoronaphthalen-2-ol.

Carbon Nucleophiles: Carbanions derived from active methylene (B1212753) compounds or organometallic reagents can participate, although this is less common and often requires strongly activated substrates. nih.gov

A significant limitation is the need for the aromatic ring to sufficiently stabilize the negative charge of the intermediate. Without additional strong electron-withdrawing groups (such as nitro or cyano groups) on the naphthalene (B1677914) core, the SNAr reaction on this compound may be sluggish compared to more electron-deficient systems. harvard.edu

The mechanism of nucleophilic aromatic substitution has been a subject of detailed investigation, with two primary pathways proposed: a stepwise addition-elimination mechanism and a concerted mechanism. researchgate.netnih.gov

The stepwise mechanism is the traditionally accepted pathway for SNAr reactions. core.ac.uk It involves two distinct steps:

Addition: The nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a discrete, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. core.ac.ukharvard.edu The formation of this complex is generally the slow, rate-determining step.

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored. This step is typically fast. core.ac.uk

The concerted mechanism (SNAr-Conc) has gained support from computational and kinetic studies. researchgate.netharvard.edu In this pathway, the bond formation with the incoming nucleophile and the bond cleavage of the C-F bond occur in a single transition state without the formation of a stable Meisenheimer intermediate. researchgate.netnih.gov Density Functional Theory (DFT) calculations on related compounds, such as 1-fluoro-2-naphthaldehyde, suggest that the concerted mechanism can be favored due to a lower activation energy barrier compared to the stepwise route. researchgate.netresearchgate.net The preference for a concerted versus a stepwise pathway can be influenced by the nature of the substrate, the nucleophile, and the solvent. researchgate.net

FeatureStepwise (Addition-Elimination) MechanismConcerted Mechanism
Intermediate Involves a discrete Meisenheimer complex. core.ac.ukProceeds through a single transition state; no stable intermediate. researchgate.net
Rate-Determining Step Formation of the Meisenheimer complex. masterorganicchemistry.comThe single step of bond formation/cleavage.
Energy Profile Two-step profile with an intermediate well.Single barrier energy profile.
Evidence Isolation or spectroscopic detection of Meisenheimer complexes. masterorganicchemistry.comKinetic isotope effect (KIE) studies and computational analyses. researchgate.net

Electrophilic Aromatic Substitution on the Fluoronaphthalenol Core: Regioselectivity and Reaction Pathways

In electrophilic aromatic substitution (EAS), the regiochemical outcome is determined by the directing effects of the substituents already present on the aromatic ring. wikipedia.org this compound possesses two substituents: a hydroxyl group (-OH) at the C2 position and a fluorine atom (-F) at the C1 position.

Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring via resonance. chemistrytalk.orglibretexts.org

Fluorine Atom (-F): Fluorine is a deactivating group due to its strong negative inductive effect. However, it is also an ortho, para-director because its lone pair electrons can be donated to the ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during ortho or para attack. wikipedia.orgvanderbilt.edu

When both groups are present, the strongly activating hydroxyl group overwhelmingly controls the regioselectivity of the reaction. vanderbilt.edu Electrophilic attack will be directed to the positions that are ortho and para to the hydroxyl group. For this compound, the positions are:

Ortho positions to -OH: C1 (blocked by fluorine) and C3.

Para position to -OH: C6.

Therefore, electrophilic substitution is expected to occur predominantly at the C3 and C6 positions. The reaction proceeds via the standard EAS mechanism: attack of the pi electrons of the naphthalene ring on the electrophile to form a resonance-stabilized arenium ion, followed by deprotonation to restore aromaticity. chemistrytalk.org

Position of AttackDirecting Group InfluenceStability of Arenium Ion IntermediatePredicted Outcome
C3 Ortho to -OHHighly stabilized by resonance involving the -OH group.Major Product
C4 Meta to -OHLess stabilized; positive charge cannot be delocalized onto the oxygen atom.Minor or No Product
C6 Para to -OHHighly stabilized by resonance involving the -OH group.Major Product
Other Positions VariousGenerally less favored due to steric hindrance or less effective resonance stabilization.Minor or No Product

Metal-Catalyzed Transformations

Metal-catalyzed reactions provide powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound.

Direct cross-coupling involving the C-F bond of this compound is challenging under standard palladium catalysis due to the high strength of the C-F bond. A more common and effective strategy involves converting the phenolic hydroxyl group into a better leaving group, such as a triflate (-OTf). The resulting 1-fluoro-2-naphthalenyl triflate is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions at the C2 position. wikipedia.org

Suzuki Reaction: This reaction couples the aryl triflate with an organoboron species (like a boronic acid or ester) in the presence of a palladium catalyst and a base to form a C-C bond. wikipedia.orgyonedalabs.com It is widely used for synthesizing biaryl compounds.

Heck Reaction: The Heck reaction couples the aryl triflate with an alkene using a palladium catalyst and a base, forming a new substituted alkene. wikipedia.orgorganic-chemistry.org

Sonogashira Reaction: This reaction forms a C-C bond between the aryl triflate and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgnrochemistry.com

ReactionCoupling PartnerTypical CatalystTypical BaseBond Formed
Suzuki R-B(OH)₂Pd(PPh₃)₄, PdCl₂(dppf)Na₂CO₃, K₃PO₄Aryl-Aryl
Heck Alkene (H₂C=CHR)Pd(OAc)₂, Pd(PPh₃)₄Et₃N, K₂CO₃Aryl-Vinyl
Sonogashira Terminal Alkyne (HC≡CR)Pd(PPh₃)₄ / CuIEt₃N, PiperidineAryl-Alkynyl

Table data represents general conditions for aryl triflates.

The activation of C-F bonds is a significant challenge in organic synthesis but represents an active area of research. nih.gov Transition-metal-mediated C-F bond activation allows for the direct functionalization of fluoroaromatics, avoiding the need for pre-functionalization (e.g., conversion to a triflate). researchgate.net

Mechanisms for metal-catalyzed C-F activation often involve:

Oxidative Addition: A low-valent metal center (e.g., Ni(0) or Pd(0)) inserts into the C-F bond to form a higher-valent organometallic intermediate. researchgate.netmdpi.com This process is more feasible for electron-deficient fluoroaromatics.

Directed C-F Activation: A directing group on the substrate can coordinate to the metal center, positioning it to facilitate C-F bond cleavage at a specific, often ortho, position.

While specific studies on the C-F bond activation of this compound are not extensively documented, principles from related systems suggest that nickel and palladium catalysts, often with specialized phosphine (B1218219) ligands, could potentially effect such transformations. mdpi.com The presence of the hydroxyl group could serve as a directing group, potentially enabling regioselective activation of the C-F bond at the C1 position. These methods are at the forefront of catalytic research and offer future possibilities for the direct and efficient functionalization of the C-F bond in fluoronaphthalenols. nih.gov

Oxidation and Reduction Chemistry of the Naphthalenol System.

The reactivity of the naphthalenol system in this compound is fundamentally dictated by the electron-rich character of the naphthalene ring, which is further activated by the hydroxyl group. This electronic configuration makes the molecule susceptible to oxidative transformations, while the aromatic system can undergo reduction under specific conditions.

Oxidation Chemistry:

The oxidation of naphthols, including the this compound system, typically involves the generation of a naphthoxyl radical through the removal of a hydrogen atom from the hydroxyl group. This process can be achieved through various chemical and electrochemical methods.

Electrochemical studies on the parent compounds, 1-naphthol (B170400) and 2-naphthol (B1666908), reveal that they undergo irreversible oxidation at an electrode surface. mdpi.com This process leads to the formation of naphthoxyl radicals, which can then undergo further reactions, such as polymerization, resulting in the fouling of the electrode surface. mdpi.com The oxidation potential is influenced by the solvent system and the specific isomer.

A significant oxidative reaction of 2-naphthols is dearomatization. Metal-free electrochemical oxidative C–O homocoupling of 2-naphthols has been developed, leading to the formation of naphthalenones. nih.gov This reaction can be followed by alkoxylation, providing a pathway to functionalized naphthalenone derivatives. nih.gov Furthermore, the electrochemical oxidation of 2-naphthol can be mediated by in-situ generated active chlorine, leading to the formation of organochlorinated intermediates that are subsequently mineralized. researchgate.net

The table below summarizes the electrochemical oxidation behavior of parent naphthols, which serves as a model for the reactivity of this compound.

Table 1: Electrochemical Oxidation of Naphthols

Compound Method Key Observations Products
1-Naphthol Anodic Polarization Irreversible oxidation, formation of a passivating polymer layer on the electrode. Naphthoxyl radicals, polymeric films. mdpi.com
2-Naphthol Anodic Polarization Irreversible oxidation, leading to electrode fouling. Naphthoxyl radicals, polymeric films. mdpi.com
2-Naphthol Metal-free Electrochemical Oxidation C–O homocoupling and subsequent alkoxylation. Naphthalenones. nih.gov
2-Naphthol Chlorine-mediated Electrochemical Oxidation Complete mineralization. Organochlorinated intermediates, CO2. researchgate.net

Reduction Chemistry:

The reduction of the naphthalenol system in this compound requires overcoming the stability of the aromatic ring. A common method for the reduction of naphthalene and its derivatives is the Birch reduction. This reaction involves the use of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. researchgate.net For naphthalene, the Birch reduction selectively reduces one of the rings to yield 1,4-dihydronaphthalene (B28168) in high yield. researchgate.net It is anticipated that this compound would undergo a similar transformation, with the regioselectivity being influenced by the electronic effects of the fluorine and hydroxyl substituents.

Radical Reactions and their Synthetic Utility in Derivatization.

The generation of radicals from this compound provides a versatile platform for its derivatization. As discussed in the previous section, the oxidation of the hydroxyl group readily forms a naphthoxyl radical. This reactive intermediate can participate in a variety of subsequent reactions.

Theoretical studies on the atmospheric oxidation of naphthalene initiated by hydroxyl radicals indicate that the reaction proceeds via the formation of radical adducts. rsc.orgresearchgate.net This highlights the susceptibility of the naphthalene core to radical attack.

Photochemical Amination:

A notable example of the synthetic utility of radical reactions involving a naphthalenol system is the photochemical amination of 1-alkenyl-2-naphthols. Irradiation of 1-(2-methylpropenyl)-2-naphthol in the presence of alkylamines leads to the formation of 1-(1-alkylamino-2-methylpropyl)-2-naphthols in good yields. rsc.org The proposed mechanism involves a photoinduced proton transfer from the hydroxyl group to the amine in the excited singlet state. rsc.org This generates an excited singlet state of the phenolate (B1203915) anion and an ammonium (B1175870) ion. Subsequent proton transfer from the ammonium ion to the alkenyl group creates a zwitterion, which then allows for the nucleophilic addition of the amine to the benzylic carbocation center. rsc.org This reaction demonstrates how photochemical methods can be employed to generate radical-ion pairs and facilitate C-N bond formation for the derivatization of the naphthalenol scaffold.

The table below presents the yields of photochemically synthesized amino-substituted naphthol derivatives.

Table 2: Yields of Photoamination of 1-(2-methylpropenyl)-2-naphthol with Alkylamines

Alkylamine Product Yield (%)
n-Propylamine 1-(2-Methyl-1-propylaminopropyl)-2-naphthol 70
Isopropylamine 1-(1-Isopropylamino-2-methylpropyl)-2-naphthol 65

Data derived from a study on the photochemical reactions of 1-alkenyl-2-naphthol. rsc.org

The development of new synthetic methods utilizing radical intermediates continues to expand the possibilities for the derivatization of complex organic molecules like this compound. researchgate.netnih.gov These approaches offer complementary strategies to traditional ionic reactions for the construction of novel molecular architectures. nih.gov

Computational Chemistry and Theoretical Studies on 1 Fluoronaphthalen 2 Ol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy required for a reaction to occur.

Spectroscopic Property Prediction and Validation against Experimental Data

The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical analysis. Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are widely used to compute the spectroscopic signatures of molecules like 1-Fluoronaphthalen-2-ol, which can then be validated against experimental data. tandfonline.comderpharmachemica.com This comparative approach is essential for confirming the molecular structure and understanding its electronic environment.

Theoretical calculations can predict a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic transitions observed in UV-Visible (UV-Vis) spectroscopy. derpharmachemica.com For instance, DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are employed to optimize the molecular geometry and calculate these properties. derpharmachemica.com

The validation process involves comparing the computed spectra with those obtained experimentally. A strong correlation between the predicted and measured data provides confidence in the computational model and the assigned structure. Discrepancies, on the other hand, can point to environmental effects (like solvent interactions or hydrogen bonding) not fully captured in the theoretical model or suggest a need for refinement of the computational methodology. derpharmachemica.com For related naphthalene (B1677914) derivatives, computational studies have successfully predicted spectroscopic properties, demonstrating the reliability of these methods. rsc.org

Table 1: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for Aromatic Compounds

Spectroscopic Data Computational Prediction (Illustrative) Experimental Data (Illustrative) Typical Correlation
¹H-NMR (ppm) Chemical shifts calculated based on the magnetic shielding environment of each proton.Measured chemical shifts in a specific solvent.High (R² > 0.95)
¹³C-NMR (ppm) Predicted shifts sensitive to the electronic structure of the carbon backbone.Experimentally observed carbon resonances.High (R² > 0.98)
IR (cm⁻¹) Vibrational frequencies for functional groups (e.g., O-H, C-F, C=C stretches).Measured absorption bands from FTIR spectroscopy.Good (often requires scaling factors for better agreement)
UV-Vis (nm) Wavelength of maximum absorption (λmax) corresponding to electronic transitions (e.g., π→π*).Measured λmax from UV-Vis spectrophotometry.Moderate to Good

Note: This table is illustrative of the data format and typical correlations found in studies comparing theoretical and experimental spectroscopic data for aromatic molecules. Specific values for this compound would require dedicated experimental and computational studies.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

A key aspect of the conformational analysis of this compound is the rotational barrier of the hydroxyl group. The orientation of the -OH group relative to the fluorine atom can lead to different conformers with distinct energies and properties. Intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atom is a possibility that can significantly influence the preferred conformation. MD simulations, using force fields like AMBER or CHARMM, can explore the potential energy surface of this rotation, identify stable conformers, and calculate the energetic barriers between them. nih.gov

These simulations can be performed in various environments, from the gas phase to explicit solvent models (e.g., water), to understand how intermolecular interactions affect the dynamic behavior. mdpi.com Analysis of the simulation trajectories can reveal information about:

Preferred Dihedral Angles: Identifying the most populated orientations of the hydroxyl group.

Hydrogen Bonding Dynamics: The formation and breaking of intra- and intermolecular hydrogen bonds over time.

Solvent Effects: How solvent molecules arrange around the solute and influence its conformation.

Table 2: Potential Conformational States of this compound

Conformer Description Expected Relative Energy Key Feature
Syn-periplanar The H of the hydroxyl group is oriented towards the fluorine atom.Potentially the lowest energy state.Stabilized by a potential intramolecular hydrogen bond.
Anti-periplanar The H of the hydroxyl group is oriented away from the fluorine atom.Higher energy than the syn-conformer.Less steric hindrance but lacks intramolecular H-bond stabilization.

Note: The relative energies and stability of these conformers would be quantified through computational methods like ab initio calculations and confirmed via MD simulations.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of molecules with their physicochemical properties or biological activities, respectively. nih.gov These models are instrumental in rational drug design and materials science, allowing for the prediction of a compound's behavior without the need for synthesis and testing. nih.gov

For this compound and related naphthalene derivatives, QSPR/QSAR studies can be developed to predict a wide range of endpoints. civilica.commdpi.com The process involves several key steps:

Data Set Collection: A series of molecules with known properties or activities is compiled. For example, a set of fluorinated naphthalene derivatives and their measured inhibition of a particular enzyme. nih.gov

Descriptor Calculation: A large number of numerical descriptors representing the constitutional, topological, electronic, and geometric features of each molecule are calculated.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation relating the descriptors to the property/activity of interest. nih.govcivilica.com

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

For fluorinated aromatic compounds, certain descriptors are often found to be critical in QSAR/QSPR models. These can include electronic parameters (e.g., HOMO-LUMO gap, partial charges), steric descriptors (e.g., molecular volume), and hydrophobicity parameters (e.g., LogP). tandfonline.com By analyzing the descriptors that contribute most significantly to the model, researchers can derive design principles. For instance, if a QSAR model indicates that higher electrophilicity is correlated with increased activity, new derivatives of this compound could be designed with electron-withdrawing groups to enhance this property. Studies on naphthalene derivatives have shown the importance of descriptors related to atomic polarizabilities and van der Waals volumes in predicting their biological activities. civilica.com

Table 3: Common Molecular Descriptors in QSPR/QSAR Models for Aromatic Compounds

Descriptor Class Example Descriptors Relevance to Properties/Activities
Electronic HOMO/LUMO energies, Dipole moment, Partial atomic chargesReactivity, binding affinity, metabolic stability.
Steric/Topological Molecular weight, Molecular volume, Wiener indexSize and shape constraints for receptor binding.
Hydrophobic LogP (octanol-water partition coefficient)Membrane permeability, solubility, protein binding.
Quantum Chemical Electronegativity, Hardness, Electrophilicity indexChemical reactivity and interaction capabilities.

Advanced Applications of 1 Fluoronaphthalen 2 Ol in Organic Synthesis and Materials Science

Utilization as a Strategic Synthetic Building Block for Complex Molecules

1-Fluoronaphthalene (B124137) is a versatile organofluorine compound that serves as a critical starting material in the synthesis of a wide array of complex organic molecules. Its unique electronic properties and reactivity make it an invaluable intermediate in various industrial and research applications.

Precursor in Pharmaceutical Synthesis and Drug Discovery (e.g., Duloxetine (B1670986) and its Analogues)

The most prominent application of 1-fluoronaphthalene is its role as a key intermediate in the synthesis of the antidepressant drug Duloxetine. google.com Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is widely used to treat major depressive disorder and generalized anxiety disorder. google.comnbinno.com

The synthesis of Duloxetine involves the arylation of an appropriate amino alcohol intermediate with 1-fluoronaphthalene. google.com For instance, (S)-3-Methylamino-1-(2-thienyl)-1-propanol can be reacted with 1-fluoronaphthalene in the presence of a strong base like sodium hydride and a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). google.comgoogle.com This nucleophilic aromatic substitution reaction couples the naphthalene (B1677914) moiety to the propanamine backbone, forming the core structure of Duloxetine. google.comepo.org Various synthetic schemes have been developed to optimize this condensation step, aiming to improve yield and enantiomeric purity while ensuring safety on a manufacturing scale. google.comgoogleapis.com

Beyond Duloxetine, 1-fluoronaphthalene is also utilized in the synthesis of other pharmacologically active compounds, such as LY248686, which is a potent inhibitor of serotonin (B10506) and norepinephrine (B1679862) uptake. medchemexpress.comwikipedia.org

Table 1: Key Reactions in Duloxetine Synthesis Involving 1-Fluoronaphthalene

Reactant 1 Reactant 2 Key Reagents Product Reference
(S)-3-Methylamino-1-(2-thienyl)-1-propanol 1-Fluoronaphthalene Potassium hydroxide, DMSO, Toluene (S)-(+)-N-methyl-3-(1-naphthaleneoxy)-3-(2-thienyl)propanamine (Duloxetine) google.com
(S)-N,N-dimethyl-y-(1-naphthalenyloxy)-2-thiophenepropanamine intermediate 1-Fluoronaphthalene Sodium hydride, DMSO N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine google.comepo.org
Racemic 3-dimethylamino-1-(2-thienyl)-propan-1-ol 1-Fluoronaphthalene Sodium hydride, N,N-dimethylacetamide (DMA) Racemic N-methyl-duloxetine googleapis.com

Intermediate for Agrochemicals and Other Specialty Chemicals

The introduction of fluorine atoms into organic molecules can significantly enhance their biological activity, making fluorinated compounds valuable in the agrochemical industry. researchgate.netnih.gov While direct synthesis examples starting from 1-fluoronaphthalene are not extensively detailed in the provided results, its role as a fluorinated aromatic building block is significant. nbinno.com Organofluorine compounds are integral to the design of modern herbicides, insecticides, and fungicides due to improved metabolic stability, binding affinity, and bioavailability. researchgate.netnih.gov Chemical intermediates like 1-fluoronaphthalene are foundational for creating more complex, specialty chemicals used in various sectors, including crop protection. basf.com

Synthesis of Fluorinated Polycyclic Aromatic Hydrocarbons (F-PAHs) and Extended π-Systems

Fluorinated polycyclic aromatic hydrocarbons (F-PAHs) are a class of materials attracting significant attention for their potential use in organic electronics, such as n-type semiconductors for electronic and optical devices. nih.gov The strategic placement of fluorine atoms on a PAH framework can modulate its electronic properties, crystal packing, and stability.

While the direct use of 1-fluoronaphthalene is not explicitly detailed, general synthetic strategies for F-PAHs often involve the cyclization of fluorinated precursors. nih.govnih.gov Methodologies like the Mallory reaction (intramolecular photocyclization) of fluorinated stilbene (B7821643) derivatives or the Julia-Kocienski olefination followed by oxidative photocyclization are employed to construct regiospecifically fluorinated PAHs. nih.govnih.gov These methods allow for the precise introduction of fluorine into extended π-systems, which are crucial for developing novel organic semiconducting materials. nagoya-u.ac.jp The principles behind these syntheses are applicable to building blocks like 1-fluoronaphthalene to create larger, functional F-PAHs.

Role in the Synthesis of Functional Organic Materials

Functional organic materials are at the heart of numerous modern technologies, including advanced electronics and displays. deliuslab.comalbany.edu The synthesis of these materials relies on strategic chemical design to achieve desired electronic, optical, and physical properties.

Components in Liquid Crystals for Display Technologies

Fluorine is an essential element in the design of liquid crystalline materials used in modern liquid crystal displays (LCDs). researchgate.net The incorporation of fluorine into liquid crystal molecules offers several advantages:

It helps in tailoring the molecular dipole moment and dielectric anisotropy, which are critical for the functioning of the display.

It can improve the chemical and thermal stability of the material.

It limits the coordination ability to ionic impurities, which enhances the reliability and lifetime of the LCD device. researchgate.net

Fluorinated aromatic compounds, including derivatives of naphthalene, are used as building blocks for these advanced materials. researchgate.net While 1-fluoronaphthalene itself is not a liquid crystal, it serves as a precursor for more complex molecules that exhibit mesophases. The synthesis of fluorinated liquid crystals often involves combining different aromatic cores to achieve the necessary shape anisotropy and electronic properties for display applications. researchgate.netresearchgate.net

Building Blocks for Organic Light-Emitting Diodes (OLEDs)

The quest for highly efficient and stable Organic Light-Emitting Diodes (OLEDs) has driven extensive research into novel organic materials with tailored photophysical and electronic properties. Within this context, fluorinated aromatic compounds have garnered significant attention due to the unique effects of fluorine substitution, which can enhance material stability, influence molecular packing, and tune frontier molecular orbital energy levels. While direct and extensive research on the application of 1-Fluoronaphthalen-2-ol as a primary building block in OLEDs is not widely documented in publicly available literature, its structural motifs—a fluorinated naphthalene core—are present in various advanced materials developed for OLED applications. The introduction of the 1-fluoronaphthoxy moiety into larger molecular architectures for OLEDs is a promising strategy, leveraging the advantageous properties of both the naphthalene unit and fluorine substitution.

The naphthalene core, a simple polycyclic aromatic hydrocarbon, offers a rigid and planar structure that can facilitate charge transport and provide a foundation for building high-triplet-energy host materials, crucial for efficient phosphorescent OLEDs (PhOLEDs). Furthermore, the inherent photoluminescence of naphthalene derivatives makes them suitable candidates for blue light emitters, a key component for full-color displays and white lighting.

Fluorination of the naphthalene scaffold, as in this compound, can impart several beneficial characteristics. The high electronegativity of the fluorine atom can lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule. This can improve the injection of charge carriers (holes and electrons) from the electrodes and enhance the oxidative stability of the material, leading to longer device lifetimes. Moreover, fluorine substitution can influence intermolecular interactions, potentially preventing detrimental aggregation-caused quenching of luminescence and promoting stable amorphous morphologies in thin films, which is desirable for uniform and efficient OLED devices.

The this compound structure can be incorporated into more complex OLED materials, such as emitters or hole-transporting materials (HTMs), through the reactive hydroxyl group. This allows for the covalent attachment of the 1-fluoronaphthoxy unit to other functional moieties, creating a modular approach to material design.

For instance, in the design of blue thermally activated delayed fluorescence (TADF) emitters, a donor-acceptor (D-A) architecture is often employed. The electron-withdrawing nature of the fluorinated naphthalene unit could allow it to function as an acceptor moiety when linked to a suitable electron-donating group. The spatial separation of the HOMO and LUMO in such D-A molecules can lead to a small singlet-triplet energy splitting (ΔEST), a prerequisite for efficient reverse intersystem crossing (RISC) and, consequently, high internal quantum efficiencies in TADF OLEDs.

While specific data on OLEDs incorporating the this compound moiety is scarce, the performance of related naphthalene-based emitters provides insight into its potential. The following table summarizes the performance of some OLEDs that utilize naphthalene derivatives as part of the emissive layer.

Naphthalene-Based EmitterMaximum External Quantum Efficiency (EQEmax) (%)Emission ColorCommission Internationale de l'Éclairage (CIE) Coordinates (x, y)
DPVBi~5Blue(0.15, 0.18)
MADN~4Blue(0.15, 0.21)
BCzVBi~6Deep Blue(0.15, 0.08)

Similarly, in the context of hole-transporting materials, the introduction of a 1-fluoronaphthoxy group could enhance thermal and morphological stability. The rigid naphthalene core can contribute to a high glass transition temperature (Tg), which is crucial for preventing deformation of the thin organic layers during device operation. The following table presents data for some common hole-transporting materials, highlighting key properties that could potentially be influenced by the incorporation of a 1-fluoronaphthoxy moiety.

Hole-Transporting Material (HTM)Hole Mobility (cm²/Vs)Glass Transition Temperature (Tg) (°C)HOMO Level (eV)
NPB10⁻⁴ - 10⁻³96-5.5
TPD10⁻³ - 10⁻²62-5.5
α-NPD10⁻⁴95-5.4

Future Directions and Emerging Research Frontiers for Fluoronaphthalenols

Development of Green and Sustainable Synthetic Methods for Fluoronaphthalenols

Traditional methods for synthesizing fluorinated aromatic compounds often rely on harsh conditions, hazardous reagents, and multi-step processes that generate significant waste. The future of fluoronaphthalenol synthesis lies in the adoption of green chemistry principles to create more environmentally benign and efficient methodologies.

Key areas of development include:

Mechanochemistry: Solid-state reactions performed by grinding reagents together, often in the absence of bulk solvents, represent a significant advancement. A mechanochemical protocol using potassium fluoride (B91410) (KF) and a phase-transfer catalyst has been shown to be a rapid and efficient method for the fluorination of N-heteroaryl halides, a strategy that could be adapted for naphthalenol precursors. rsc.org This approach eliminates the need for high-boiling, toxic solvents, and simplifies purification. rsc.org

Ionic Liquids: Fluorinated ionic liquids (FILs) are being explored as "green" solvents and catalysts. rsc.orgrsc.org Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive alternatives to volatile organic compounds. rsc.orgresearchgate.net An ionic liquid like N-methyl-2-pyrrolidone hydrogensulfate, which can act as both a catalyst and a solvent, could streamline the synthesis of the naphthalene (B1677914) backbone, improving atom economy and allowing for easy recycling.

Catalytic C-H Fluorination: Direct fluorination of C-H bonds is a highly sought-after transformation as it avoids the need for pre-functionalized starting materials. While challenging, advances in organocatalysis and transition-metal catalysis are making this approach more feasible for complex aromatic systems like naphthalenes.

Biomass-Derived Precursors: Research into synthesizing functionalized naphthalenes from renewable lignocellulose-derived platform chemicals is paving the way for a truly sustainable production pipeline. acs.org Processes involving Diels-Alder reactions and catalytic aromatization could be adapted to produce naphthalenol precursors from bio-based feedstocks. acs.org

Table 1: Comparison of Traditional vs. Emerging Green Synthetic Strategies for Fluoronaphthalenols.
ParameterTraditional Methods (e.g., Balz-Schiemann)Emerging Green Methods
ReagentsOften involves hazardous materials like diazonium salts. tandfonline.comPotassium fluoride, recyclable catalysts, biomass-derived materials. rsc.orgacs.org
SolventsHigh-boiling, toxic organic solvents.Solvent-free (mechanochemistry), ionic liquids, or greener solvents. rsc.orgrsc.org
Energy InputOften requires high temperatures. tandfonline.comAmbient temperatures (mechanochemistry) or lower energy inputs. rsc.org
Waste GenerationHigh, with stoichiometric byproducts.Reduced waste, improved atom economy, catalyst recycling.
SafetyPotential for explosive intermediates. tandfonline.comInherently safer processes and materials.

Integration into Advanced Drug Delivery Systems and Nanomedicine

The incorporation of fluorine into therapeutic agents can significantly enhance their pharmacological profiles by improving metabolic stability and membrane permeability. nih.govnih.gov These same properties make 1-fluoronaphthalen-2-ol a compelling building block for advanced drug delivery systems and nanomedicine.

Future research in this area includes:

Self-Assembling Prodrugs: Fluorinated moieties can enhance the self-assembly characteristics of drug conjugates. nih.gov By attaching a therapeutic agent to a this compound scaffold, it may be possible to create amphiphilic prodrugs that spontaneously form nanoparticles in aqueous solution. rsc.orgrsc.org This "one-component nanomedicine" approach maximizes drug loading and can improve stability. nih.gov

Fluorinated Nanoparticle Cores: Nanoparticles with a fluorinated core, such as those made from perfluorocarbons, can be used as carriers for imaging agents or drugs. researchgate.net The unique properties of fluorine allow these systems to be detectable by ¹⁹F MRI. researchgate.netku.edu this compound derivatives could be incorporated into the polymeric shell of such nanoparticles to modulate drug release, which could potentially be triggered by an external stimulus like focused ultrasound. researchgate.net

Enhanced Cellular Uptake: The increased lipophilicity imparted by fluorine can facilitate the penetration of nanoparticles across cell membranes, leading to more efficient delivery of therapeutic payloads to the cellular cytosol. labmedica.com Crystalline "nanoflower" structures synthesized from fluorinated peptoids have demonstrated highly efficient cytosolic delivery, a concept that could be explored with fluoronaphthalenol-based materials. labmedica.com

Exploration of Radiochemistry for Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a highly sensitive, non-invasive imaging modality crucial for clinical diagnosis and biomedical research. mdanderson.orgnih.gov The positron-emitting isotope fluorine-18 (B77423) (¹⁸F) is the most widely used radionuclide for PET due to its ideal physical characteristics, including a 109.8-minute half-life and low positron energy, which allows for high-resolution imaging. nih.govacs.orgfrontiersin.org

The structure of this compound makes it an ideal candidate for development as a novel PET imaging agent. Future research will likely focus on:

Late-Stage Radiofluorination: Developing methods to introduce ¹⁸F into the naphthalenol scaffold in the final step of the synthesis is a key goal. This "late-stage" approach allows for the biological properties of the non-radioactive molecule to be fully characterized before undertaking the complexities of radiolabeling. uic.edu

Nucleophilic Substitution: The most common method for ¹⁸F-labeling involves nucleophilic substitution, where [¹⁸F]fluoride displaces a leaving group (e.g., nitro, trimethylammonium, or halogen) on an aromatic ring. A precursor to this compound could be designed with such a leaving group at the 1-position to facilitate radiolabeling.

Target-Specific Tracers: By attaching this compound to molecules that bind to specific biological targets (e.g., enzymes, receptors), ¹⁸F-labeled tracers can be developed to visualize and quantify disease processes. For instance, ¹⁸F-labeled tracers are being actively developed to image fibroblast activation protein (FAP) in tumors or cyclooxygenase-2 (COX-2) in inflammatory conditions. nih.govnih.gov A derivative of [¹⁸F]this compound could be designed to target similar biomarkers. Research on 4-[¹⁸F]Fluoro-1-naphthol for imaging inflammatory radical species demonstrates the feasibility of this approach. mdanderson.org

Advanced Computational Design and High-Throughput Screening of Novel Fluoronaphthalenol Derivatives

The vast chemical space of possible this compound derivatives necessitates efficient methods for their design and evaluation. The integration of computational chemistry and high-throughput screening (HTS) provides a powerful engine for accelerating the discovery of new functional molecules.

Computational Design and Virtual Screening: Molecular modeling techniques can be used to design libraries of virtual this compound derivatives. By calculating properties such as binding affinity to a specific protein target, membrane permeability, and metabolic stability, researchers can prioritize which compounds to synthesize. This in silico approach saves significant time and resources compared to traditional trial-and-error synthesis.

High-Throughput Screening (HTS): Once synthesized, these focused libraries can be rapidly tested for biological activity using HTS assays. Fluorometric HTS assays are particularly well-suited for this purpose. nih.gov For example, a fluorescence-based assay has been developed to screen for inhibitors of UDP-glucuronosyltransferases (UGTs), using the glucuronidation of 1-naphthol (B170400) as a fluorescent probe. nih.gov A similar system could be adapted to screen fluoronaphthalenol derivatives for their interaction with various enzymes.

¹⁹F-NMR Screening: The fluorine atom itself provides a powerful analytical handle. ¹⁹F-NMR-based screening is a valuable tool for identifying compounds that bind to a target protein. researchgate.net Because there is no background ¹⁹F signal in biological systems, even weak binding events can be detected. researchgate.netadelphi.edu Competition-based experiments, where library compounds compete with a known fluorine-containing probe molecule, can be used to rank the binding affinities of new fluoronaphthalenol derivatives in a high-throughput manner. adelphi.eduresearchgate.net

Table 2: A Representative High-Throughput Discovery Cascade for Fluoronaphthalenol Derivatives.
StageMethodObjectiveExample Throughput
1. DesignIn Silico Virtual ScreeningPrioritize derivatives based on predicted binding affinity and drug-like properties.1,000,000+ virtual compounds
2. Primary Screen¹⁹F-NMR or Fluorescence-Based HTSIdentify initial "hits" that interact with the biological target.10,000 - 100,000 compounds
3. Hit ConfirmationDose-Response AssaysConfirm activity and determine the potency (e.g., IC₅₀) of hits.100 - 1,000 compounds
4. Lead OptimizationStructure-Activity Relationship (SAR) StudiesSynthesize and test analogs to improve potency and selectivity.10 - 100 compounds

Applications in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent forces. The fluorine atom can play a unique and powerful role in directing these interactions, opening up new frontiers for this compound in materials science and molecular recognition.

Halogen Bonding: The halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the donor) and a nucleophilic site (the acceptor). nih.govbohrium.com While fluorine is the least polarizable halogen, it can act as a halogen-bond donor when attached to an electron-withdrawing system like a naphthalene ring. nih.gov This interaction can be exploited to design highly ordered crystal structures and self-assembling materials. nih.govijres.org

Orthogonal Interactions: Fluorine's unique properties allow it to participate in interactions that are distinct from hydrogen bonding. This enables the design of complex molecular assemblies where multiple, non-interfering interactions (e.g., hydrogen bonds, π-stacking, and halogen bonds) can be used in concert to build sophisticated supramolecular architectures.

Host-Guest Chemistry: The fluoronaphthol core can act as a guest that binds within the cavity of a larger host molecule (e.g., cyclodextrins, calixarenes). The fluorine atom can influence the binding affinity and selectivity of this interaction. By studying these host-guest systems, researchers can develop sensitive molecular sensors or controlled-release systems. The hydrophobicity of the C-F bond can be a key driver for complex formation in aqueous media. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Fluoronaphthalen-2-ol, and how can regioselectivity be controlled?

  • Methodological Answer : The synthesis typically involves electrophilic fluorination or halogen exchange reactions. For regioselectivity, directing groups (e.g., hydroxyl or methyl) on the naphthalene ring can influence fluorine substitution at the 1-position. A common approach uses fluorinating agents like Selectfluor® in polar aprotic solvents (e.g., acetonitrile) under controlled pH to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures purity . Computational modeling (DFT) can predict regioselectivity by analyzing electron density distribution .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR confirms fluorine substitution (δ ~ -120 to -160 ppm for aromatic F). 1H^{1}\text{H} NMR identifies hydroxyl proton coupling patterns (e.g., singlet at δ 5–6 ppm if intramolecular H-bonding occurs) .
  • IR : O-H stretching (3200–3600 cm1^{-1}) and C-F stretching (1100–1250 cm1^{-1}) validate functional groups.
  • MS : High-resolution ESI-MS determines molecular ion ([M+H]+^+) and fragments to confirm structure .

Q. How does the hydroxyl group influence the stability of this compound under varying pH conditions?

  • Methodological Answer : The hydroxyl group’s acidity (pKa ~9–10) increases susceptibility to oxidation in basic media. Stability studies using HPLC at pH 2–12 show degradation via dehydrofluorination or ring oxidation above pH 10. Buffered solutions (pH 7–8) are recommended for storage .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NOE correlations) be resolved for this compound derivatives?

  • Methodological Answer : Contradictions may arise from conformational flexibility or steric hindrance. Use 2D NMR (ROESY, NOESY) to identify spatial proximities. For ambiguous cases, X-ray crystallography provides definitive structural confirmation. Computational docking studies (e.g., AutoDock Vina) can simulate intermolecular interactions and validate experimental data .

Q. What mechanistic insights explain the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : The hydroxyl group acts as a directing group, facilitating palladium coordination at the adjacent C-1 position. Fluorine’s electron-withdrawing effect stabilizes the transition state, accelerating oxidative addition. Optimization involves Pd(OAc)2_2, SPhos ligand, and K3_3PO4_4 in toluene/water (3:1) at 80°C . Monitor reaction progress via TLC (UV-active spots) and isolate products using centrifugal partition chromatography.

Q. How does this compound interact with biological targets (e.g., enzymes or receptors) in pharmacological studies?

  • Methodological Answer : Molecular docking (Schrödinger Suite) predicts binding affinities to targets like cytochrome P450 or β-adrenergic receptors. In vitro assays (e.g., fluorescence polarization) quantify inhibition constants (Ki_i). For conflicting results, surface plasmon resonance (SPR) provides real-time kinetic data on ligand-receptor interactions .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental results in fluorination efficiency?

  • Methodological Answer : Discrepancies may stem from solvent effects or catalyst decomposition not modeled in simulations. Validate computational parameters (e.g., solvation models in Gaussian) against control experiments. Use kinetic studies (e.g., stopped-flow UV-Vis) to compare theoretical and observed rate constants .

Q. What strategies resolve conflicting toxicity profiles reported in zebrafish models vs. mammalian cell lines?

  • Methodological Answer : Interspecies metabolic differences (e.g., CYP450 expression) can alter toxicity. Perform comparative metabolomics (LC-MS/MS) to identify species-specific metabolites. Dose-response curves in parallel assays (e.g., Ames test for mutagenicity and MTT assay for cytotoxicity) clarify context-dependent effects .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and goggles. Use fume hoods for synthesis/purification.
  • Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as halogenated waste .
  • Exposure Mitigation : For skin contact, wash with 10% polyethylene glycol solution; eye exposure requires 15-minute saline rinse .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.